

Application Notes and Protocols for RU5135 (VU0238429) Formulation with DMSO

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Compound of Interest

Compound Name: RU5135

Cat. No.: B1680183

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Introduction

RU5135, also known as VU0238429, is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 (M5 mAChR).[1] As a PAM, **RU5135** does not activate the M5 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This modulation is achieved by binding to an allosteric site on the receptor, which is topographically distinct from the orthosteric acetylcholine binding site. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which serves as a key second messenger in numerous cellular processes.

The selectivity of **RU5135** for the M5 receptor makes it a valuable tool for investigating the physiological and pathological roles of this specific muscarinic receptor subtype. This document provides detailed protocols for the formulation of **RU5135** with dimethyl sulfoxide (DMSO) and its application in both in vitro and in vivo experimental settings.

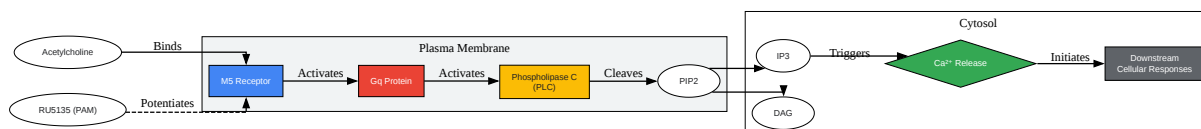
Physicochemical and Pharmacological Properties

A summary of the key quantitative data for **RU5135** (VU0238429) is presented in the table below for easy reference and comparison.

Property	Value	Notes
IUPAC Name	1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione	
Molecular Formula	C ₁₇ H ₁₂ F ₃ NO ₄	
Molecular Weight	351.28 g/mol	[3]
Solubility in DMSO	≥ 70 mg/mL (≥ 199.27 mM)	[4] It is recommended to use fresh DMSO as it can be hygroscopic.
EC ₅₀ (M5 Receptor)	1.16 μM	In a Ca ²⁺ mobilization assay using CHO cells stably expressing the human M5 receptor.[1][5]
Selectivity	>30-fold selective for M5 over M1 and M3 receptors. No activity at M2 and M4 receptors.	[1]
Binding Affinity (K _i)	Not explicitly reported in the reviewed literature.	The primary characterization is based on functional potency (EC ₅₀).

Signaling Pathway

Activation of the M5 muscarinic acetylcholine receptor by acetylcholine is potentiated by **RU5135**. This leads to the activation of the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various downstream cellular responses.



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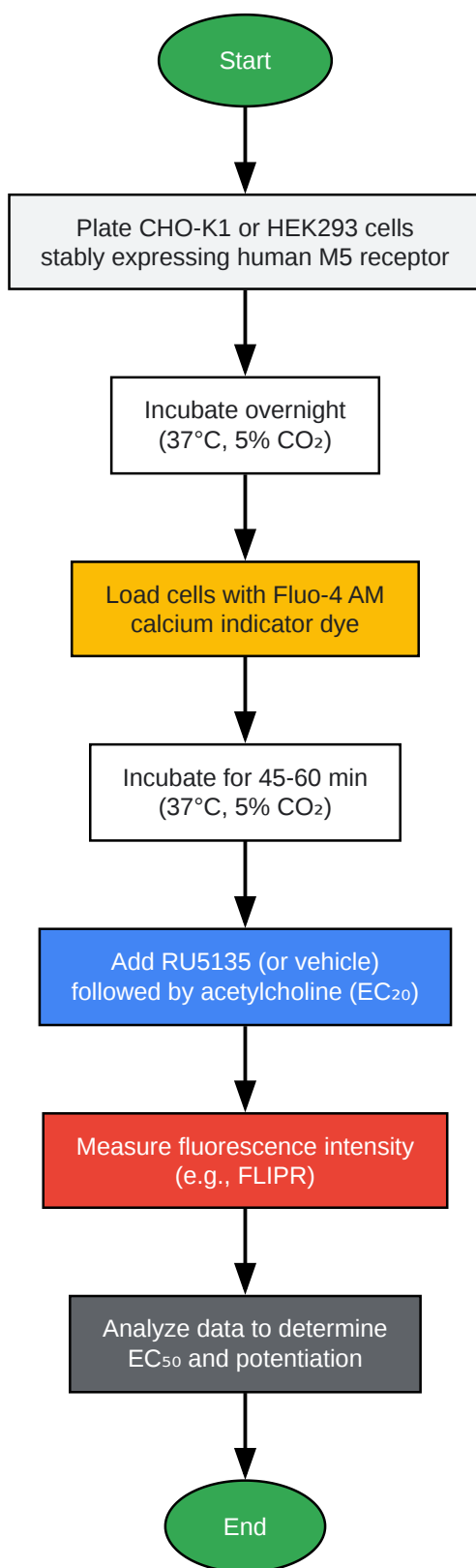
M5 Receptor Gq-coupled Signaling Pathway.

Experimental Protocols

In Vitro Protocol: Calcium Mobilization Assay

This protocol describes the measurement of **RU5135**'s positive allosteric modulation of the M5 receptor in a cell-based calcium mobilization assay. The assay is suitable for a 96-well or 384-well plate format.

Experimental Workflow Diagram



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